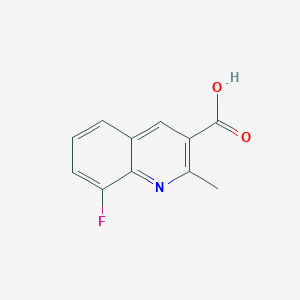![molecular formula C25H26N2O3 B12116016 2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)
2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, grupos fenilo y una funcionalidad carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida generalmente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. La reacción puede implicar el uso de catalizadores, solventes y condiciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones pueden variar según la reacción deseada, incluida la temperatura, el solvente y el tiempo de reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir compuestos más saturados.
Aplicaciones Científicas De Investigación
2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para crear moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de 2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. El mecanismo exacto puede variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
2,5-dioxo-4-fenil-1,2,3,4-tetrahidroquinolina: Estructura similar pero carece de la funcionalidad carboxamida.
7-fenil-1,2,3,4-tetrahidroquinolina: Estructura central similar pero diferentes sustituyentes.
Unicidad
2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida es única debido a su combinación específica de grupos funcionales y características estructurales, que contribuyen a sus distintas propiedades químicas y biológicas.
Este artículo detallado proporciona una descripción general completa de 2,5-dioxo-7-fenil-N-[4-(propan-2-il)fenil]-1,2,3,4,5,6,7,8-octahidroquinolina-4-carboxamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C25H26N2O3 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2,5-dioxo-7-phenyl-N-(4-propan-2-ylphenyl)-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N2O3/c1-15(2)16-8-10-19(11-9-16)26-25(30)20-14-23(29)27-21-12-18(13-22(28)24(20)21)17-6-4-3-5-7-17/h3-11,15,18,20H,12-14H2,1-2H3,(H,26,30)(H,27,29) |
Clave InChI |
YJJUWHCQQJXVDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)


![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)


![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
